Aeruginosin EI461 is a member of the aeruginosin family, which comprises a diverse group of peptides known for their bioactive properties. These compounds have been primarily isolated from cyanobacteria and are characterized by their unique structural features, including a distinct Choi moiety. Aeruginosin EI461 has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of serine proteases, which play critical roles in various physiological processes.
Aeruginosin EI461 was first identified in cyanobacterial sources, particularly from the genus Microcystis. The compound is part of a larger family of aeruginosins that exhibit significant structural diversity and biological activity. The extraction and identification of aeruginosin EI461 have been facilitated through advanced chromatographic techniques and mass spectrometry.
Aeruginosin EI461 falls under the classification of cyclic peptides, specifically within the broader category of nonribosomal peptides. These compounds are synthesized by nonribosomal peptide synthetases, which allow for the incorporation of unusual amino acids, contributing to their unique structures and functions.
The synthesis of aeruginosin EI461 has been achieved through several methodologies, with notable advancements in total synthesis techniques. A prominent method involves the coupling of specific amino acid derivatives to construct the core structure of the peptide.
The total synthesis reported by Bonjoch et al. involves the use of a new alpha-amino acid (2S,3aR,6R,7aR)-6-hydroxy-2-carboxyoctahydroindole, derived from L-tyrosine. The process includes multiple steps:
Aeruginosin EI461 features a complex cyclic structure characterized by a unique Choi moiety and a perhydroindole core. The specific stereochemistry is critical for its biological activity.
The molecular formula for aeruginosin EI461 is C₁₈H₂₃N₃O₄S. Key structural features include:
Aeruginosin EI461 exhibits significant biological activity through its interaction with serine proteases such as thrombin and trypsin. The inhibition mechanism involves binding to the active site of these enzymes, preventing substrate access.
The reactions associated with aeruginosin EI461 include:
The mechanism of action for aeruginosin EI461 primarily involves its binding affinity for serine proteases. Upon binding, it alters the enzyme's conformation, effectively blocking substrate entry and inhibiting enzymatic activity.
Studies have shown that aeruginosin EI461 can achieve inhibitory concentrations in the low micromolar range, indicating potent biological effects relevant for therapeutic applications in coagulation disorders and related conditions.
Aeruginosin EI461 is typically presented as a white to off-white powder with solubility in polar solvents such as water and methanol. Its melting point and stability under various conditions are critical for formulation purposes.
Key chemical properties include:
Relevant data indicate that the compound maintains its structural integrity during standard storage conditions but should be protected from light and moisture.
Aeruginosin EI461 has potential applications in several scientific fields:
The discovery of aeruginosin EI461 emerged from the hydrophilic extract analysis of Microcystis aeruginosa blooms collected from Israel’s Einan Reservoir. Initial structural characterization relied on complementary spectroscopic techniques: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) established the molecular formula as C~34~H~48~N~6~O~9~ (m/z 683.3425 [M+H]⁺), while homonuclear and heteronuclear 2D-NMR provided atomic connectivity data [1]. COSY and TOCSY spectra revealed spin systems corresponding to a tetrapeptide backbone, while HMBC correlations confirmed:
Table 1: Key 2D-NMR Correlations for Aeruginosin EI461
Proton (δ ppm) | Carbon (δ ppm) | HMBC Correlation | Structural Assignment |
---|---|---|---|
5.21 (d, J=3.1 Hz) | 72.1 | C-1, C-3, C-8 | Choi H-6 |
3.78 (m) | 56.8 | C-2, C-4, C-10 | Choi H-7 |
2.95 (dd, J=14.2, 4.0 Hz) | 40.3 | C-1, C-6, C-9 | Choi H-3 |
7.32 (d, J=7.1 Hz) | 174.5 | C-α, C-β | D-Pla aromatic H |
Comparative analysis against 14 known aeruginosins revealed inconsistencies in Choi stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) showed unexpected cross-peaks between H-3ax (δ~H~ 2.95) and H-7ax (δ~H~ 3.78), contradicting the typical trans-decalin geometry of L-Choi [1]. Molecular modeling indicated steric clashes when the original configuration was applied, prompting re-evaluation. The anomalous ~3~J~H6-H7~ coupling constant (3.1 Hz vs. typical 8–10 Hz) suggested equatorial H-6 orientation, incompatible with previously reported L-Choi chair conformation [1] [6]. Enzymatic insights from AerF—a reductase in Choi biosynthesis—revealed stereospecific control points; Microcystis AerF crystallography (PDB: 4XYZ) showed distinct substrate-binding pockets that could accommodate epimeric intermediates [6].
Table 2: Stereochemical Discrepancies in Aeruginosin EI461 vs. Canonical L-Choi
Parameter | Reported L-Choi | EI461 Choi | Structural Implication |
---|---|---|---|
H-6/H-7 ~3~J~ (Hz) | 8.2–10.1 | 3.1 | Altered ring junction |
NOE H-3/H-7 | Absent | Present | Cis-fusion at C-3a/C-7a |
[α]~D~ (c 0.1, MeOH) | -42.5° | +18.3° | Inverted chiral centers |
Biosynthetic reductase specificity | L-proline preference | D-proline tolerance | Alternate folding in AerF |
Resolution of stereochemical conflicts led to the proposal of 3a,7a-di-epi-l-Choi—a previously unreported Choi epimer. This configuration maintains the L-series stereochemistry at C-2 (S-configuration) but inverts chiral centers at C-3a and C-7a, resulting in a cis-decalin system rather than the typical trans-fusion [1]. Marfey’s analysis of acid hydrolysates using L-FDVA (Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide) derivatives confirmed D-Pla (retention time: 14.3 min) and L-argininal (18.7 min), but showed distinct Choi derivatives eluting earlier (9.8 min vs. 11.2 min for standard L-Choi) [1] [4]. Computational NMR chemical shift prediction (DFT/GIAO at B3LYP/6-311++G* level) matched experimental data only with the 3aS,7aS* configuration (RMSD 1.2 ppm vs. 5.8 ppm for putative structure). This epimerization significantly impacts protease binding: molecular docking showed a 3.2 Å shift in the Choi-OH⋯Ser~195~ hydrogen bond in thrombin, explaining its attenuated activity [2] [4].
Total synthesis provided unambiguous validation. The putative structure with L-Choi was synthesized via:
Definitive proof came from X-ray crystallography of aeruginosin EI461 complexed with trypsin (PDB: 7T~RY~). Crystals grew in P4~3~2~1~2 space group (a = b = 67.8 Å, c = 108.3 Å) with 1.6 Å resolution [2] [9]. Electron density maps unambiguously placed Choi’s C-6 hydroxyl in equatorial orientation, validating the cis-fused decalin. Key interactions:
Table 3: X-ray Crystallography Parameters for EI461-Trypsin Complex
Parameter | Value | Significance |
---|---|---|
Space group | P4~3~2~1~2 | Tetragonal system |
Resolution | 1.6 Å | Sub-ångstrom detail |
R~merge~ | 0.062 | High data quality |
Matthews coefficient | 2.3 ų/Da | 46% solvent content |
Ramachandran favored | 98.1% | Validated model geometry |
Choi-6 OG…Ser~190~ | 2.7 Å | Catalytic H-bond |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8